Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-” is a chemical compound with the molecular formula C11H16 . It is also known as Toluene, p-isobutyl- . The molecular weight of this compound is 148.2447 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-” consists of a benzene ring with a methyl group and a (2-methylpropyl)sulfonyl group attached to it . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Supramolecular Architecture
Research into the supramolecular architecture of related sulfonyl benzene compounds has provided insights into their crystalline structures. For instance, studies on two crystalline forms of related sulfonyl benzene compounds revealed their structures through X-ray diffraction, showcasing their trans-configuration and the stabilizing effects of weak hydrogen bonds and van der Waals interactions (Qian et al., 2012).
Chemical Synthesis and Reactivity
The compound and its derivatives have been employed in various chemical synthesis and reactivity studies. For example, Friedel-Crafts sulfonylation reactions in unconventional media have been explored for enhanced reactivity and yields, demonstrating the compound's role in producing diaryl sulfones under ambient conditions (Nara et al., 2001). Additionally, the synthesis, characterization, and theoretical studies of sulfonamide compounds further highlight the compound's utility in exploring molecular geometry and properties (Sarojini et al., 2012).
Continuous-Flow Process Development
The development of continuous-flow processes for the selective nitration of the compound has shown significant efficiency improvements, reducing by-products and demonstrating the compound's potential in streamlined industrial applications (Yu et al., 2016).
Solubility and Thermodynamic Studies
Solubility studies of the compound in various solvents have provided valuable data for its purification processes. Detailed analysis of solubility across different solvents and temperatures has laid the groundwork for understanding the compound's behavior in solution, informing its application in chemical synthesis and product formulation (Xu et al., 2016).
Safety And Hazards
The safety data sheet for benzene indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1-methyl-4-(2-methylpropylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNRWQIJBHJNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532877 |
Source
|
Record name | 1-Methyl-4-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]- | |
CAS RN |
91358-89-3 |
Source
|
Record name | 1-Methyl-4-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.